Cas no 521096-33-3 (Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate)
![Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/521096-33-3x500.png)
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
- Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
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- MDL: MFCD23097122
- インチ: 1S/C16H18N2O5/c1-10(14-18-13(11(2)23-14)15(19)21-3)17-16(20)22-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,20)/t10-/m1/s1
- InChIKey: MCLSIRVYRZFQHW-SNVBAGLBSA-N
- ほほえんだ: O1C(C)=C(C(=O)OC)N=C1[C@@H](C)NC(=O)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 411
- トポロジー分子極性表面積: 90.7
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB339846-1 g |
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate; 98% |
521096-33-3 | 1 g |
€723.50 | 2023-07-19 | ||
abcr | AB339846-1g |
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate, 98%; . |
521096-33-3 | 98% | 1g |
€944.00 | 2025-02-18 |
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylateに関する追加情報
Comprehensive Overview of Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 521096-33-3)
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 521096-33-3) is a specialized organic compound widely recognized in pharmaceutical and chemical research. This oxazole derivative features a unique chiral center and a benzyloxycarbonyl (Cbz) protecting group, making it a valuable intermediate in the synthesis of bioactive molecules. Its structural complexity and functional versatility have garnered significant attention from researchers exploring peptide mimetics, heterocyclic chemistry, and drug discovery.
The compound's CAS number 521096-33-3 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing its production methods, particularly to reduce waste and improve yield. Researchers frequently inquire about its stereoselective synthesis, solubility profiles, and applications in catalysis, reflecting its relevance in modern organic chemistry.
From a molecular perspective, the oxazole ring in this compound contributes to its stability and reactivity, while the ester group offers flexibility for further derivatization. These features align with current industry demands for multifunctional building blocks in medicinal chemistry. Notably, its role in constructing protease inhibitors and kinase modulators has been highlighted in recent patents, underscoring its potential in targeted therapeutics.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing this compound's purity and stereochemical integrity. Discussions in academic forums often focus on its chromatographic separation challenges and storage stability, addressing practical concerns for laboratory use. Additionally, its compatibility with microwave-assisted synthesis and flow chemistry platforms has been explored to enhance scalability.
In the context of intellectual property, CAS 521096-33-3 appears in several patent applications related to anticancer agents and anti-inflammatory drugs, reflecting its commercial significance. The compound's structure-activity relationships (SAR) are frequently studied to optimize its pharmacological properties, a topic trending in computational chemistry circles. As the pharmaceutical industry shifts toward personalized medicine, such intermediates gain prominence for their modular design potential.
Environmental and safety considerations for handling Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate emphasize standard laboratory precautions, though it is not classified as hazardous under major regulatory frameworks. Its biodegradability and ecotoxicological profile remain areas of active investigation, particularly given the growing emphasis on green pharmaceuticals.
Market analyses indicate rising demand for this compound in contract research organizations (CROs) and academic institutions, driven by its utility in fragment-based drug design. Suppliers often highlight its availability in both milligram and kilogram scales, catering to diverse research needs. For those seeking alternatives, comparisons with structurally similar Cbz-protected amino acid derivatives are common in sourcing discussions.
Future research directions may explore its incorporation into bioconjugates or nanocarrier systems, leveraging its functional groups for advanced drug delivery. As synthetic methodologies evolve, particularly in enzymatic catalysis and photoredox chemistry, the accessibility and applications of CAS 521096-33-3 are expected to expand further.
521096-33-3 (Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate) 関連製品
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